13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “PMID17929793C11c” is a small molecular drug known by the synonym GTPL6343 . It is primarily investigated for its potential therapeutic applications in various diseases. The compound has a molecular weight of 352.4 and a topological polar surface area of 2.1 . It is currently under investigation and has not yet been approved for clinical use .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for the preparation of “PMID17929793C11c” are not explicitly detailed in the available literature. general methods for synthesizing small molecular drugs typically involve multi-step organic synthesis, including the formation of key intermediates followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
The specific chemical reactions that “PMID17929793C11c” undergoes are not well-documented. small molecular drugs generally undergo various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. Major products formed from these reactions would include various derivatives of the original compound, potentially with altered biological activity.
Wissenschaftliche Forschungsanwendungen
“PMID17929793C11c” has a wide range of potential scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways, potentially serving as a tool for understanding disease mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including its ability to interact with specific molecular targets.
Industry: Potential applications in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The exact mechanism of action for “PMID17929793C11c” is not fully understood. like many small molecular drugs, it likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific targets and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
“PMID17929793C11c” can be compared with other similar small molecular drugs. Some similar compounds include those with similar molecular weights and functional groups, which may exhibit comparable biological activities. The uniqueness of “PMID17929793C11c” lies in its specific molecular structure and the particular therapeutic applications it is being investigated for.
Eigenschaften
Molekularformel |
C18H16N4O2S |
---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one |
InChI |
InChI=1S/C18H16N4O2S/c1-24-12-4-2-11(3-5-12)22-9-21-15-13-14-10(6-7-19-14)8-20-17(13)25-16(15)18(22)23/h2-5,8-9,15-16,19H,6-7H2,1H3 |
InChI-Schlüssel |
SIUQQICXQVLRLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C=NC3C(C2=O)SC4=NC=C5CCNC5=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.